![molecular formula C16H18N8O B2408261 1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide CAS No. 1448130-73-1](/img/structure/B2408261.png)
1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide” belongs to the class of [1,2,3]triazolo[4,5-d]pyrimidines . The 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle, despite its relatively simple structure, has proved to be remarkably versatile as evidenced by the many different applications reported over the years in different areas of drug design .
Synthesis Analysis
The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives has been reported in various studies . The synthesis process often involves the use of a scaffold replacement/ring cleavage strategy . The yield of the synthesis process can be quite high, with some reports indicating a yield of up to 80% .
Molecular Structure Analysis
The molecular structure of “1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide” is characterized by the presence of a triazolopyrimidine core, which is isoelectronic with that of purines . This core is attached to an ethyl group and a pyridin-3-ylmethylazetidine-3-carboxamide group .
Wissenschaftliche Forschungsanwendungen
- Researchers have investigated the antiproliferative properties of this compound against various human cancer cell lines. It’s essential to explore its efficacy in inhibiting cell growth and proliferation, potentially leading to novel cancer therapies .
- The compound has been evaluated as a potential inhibitor of USP28 (ubiquitin-specific protease 28). Specifically, compound 19 demonstrated potent inhibition of USP28, showing selectivity over USP7 and LSD1. Understanding its mechanism of action and specificity can contribute to drug development .
- The [1,2,3]triazolo[4,5-d]pyrimidine scaffold, which includes our compound, can serve as a template for designing new LSD1 (lysine-specific demethylase 1) inhibitors. Investigating its interaction with LSD1 and its potential impact on epigenetic regulation is crucial .
- Computational studies have identified key descriptors for this compound, which could aid in screening efficient and novel drugs. These descriptors provide insights into its pharmacological properties and potential therapeutic applications .
- The synthesis of 9H-benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone, a new heterocyclic system, was achieved using a retro Diels–Alder procedure. Investigating its stability, reactivity, and potential applications in drug design is essential .
- The stereochemistry and relative configurations of synthesized compounds were determined using 1D and 2D NMR spectroscopy and X-ray crystallography. Understanding the compound’s three-dimensional structure aids in predicting its interactions with biological targets .
Antiproliferative Activities
USP28 Inhibition
LSD1 Inhibition
Computational Predictions
Heterocyclic System Synthesis
Stereochemistry and Crystallography
Zukünftige Richtungen
The future directions for the research and development of “1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide” and similar compounds could involve further exploration of their potential applications in drug design . Additionally, more studies could be conducted to better understand their synthesis, chemical reactions, mechanisms of action, and safety profiles.
Wirkmechanismus
Target of Action
The primary target of this compound is the c-Met receptor tyrosine kinase . This receptor plays a crucial role in cellular processes such as proliferation, survival, and migration .
Mode of Action
The compound interacts with its target, the c-Met receptor, through a hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 . This interaction could be responsible for the improved activity of the compound .
Result of Action
The compound’s action results in the inhibition of the proliferation and migration of cancer cells . Specifically, it has shown significant growth inhibitory effects on PC3 cells .
Eigenschaften
IUPAC Name |
1-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N8O/c1-2-24-15-13(21-22-24)14(19-10-20-15)23-8-12(9-23)16(25)18-7-11-4-3-5-17-6-11/h3-6,10,12H,2,7-9H2,1H3,(H,18,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHIQPXKXSBSSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NCC4=CN=CC=C4)N=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N8O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.